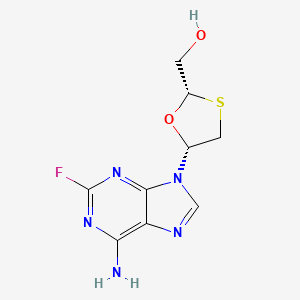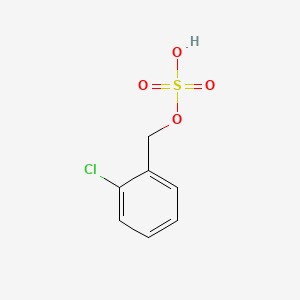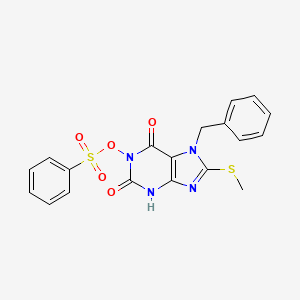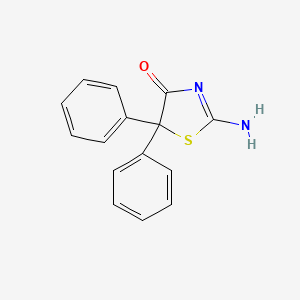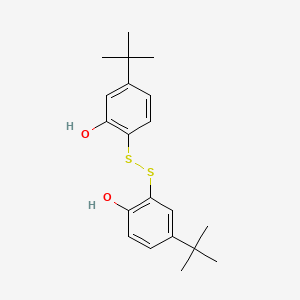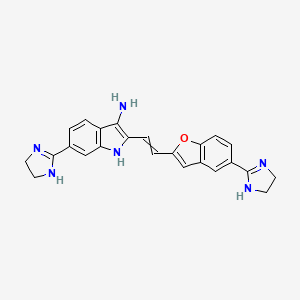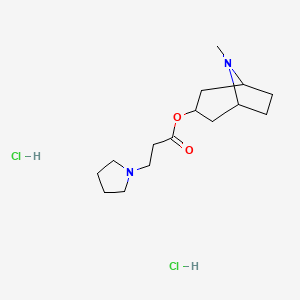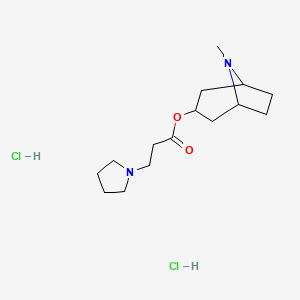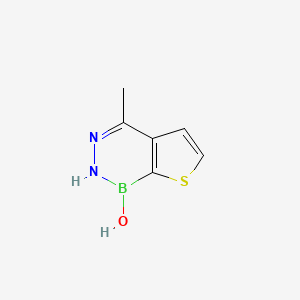
4-Methylthieno(2,3-d)(1,2,3)diazaborinin-1(2H)-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methylthieno(2,3-d)(1,2,3)diazaborinin-1(2H)-ol is a heterocyclic compound that contains sulfur, nitrogen, and boron atoms within its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylthieno(2,3-d)(1,2,3)diazaborinin-1(2H)-ol typically involves multi-step organic reactions. A common approach might include:
Formation of the thieno ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the diazaborinin moiety: This step may involve the reaction of the thieno compound with boron and nitrogen-containing reagents under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of thiols or other reduced sulfur species.
Substitution: The compound may participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce thiols.
科学研究应用
4-Methylthieno(2,3-d)(1,2,3)diazaborinin-1(2H)-ol may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Materials Science: Use in the development of novel materials with unique electronic or optical properties.
Biological Studies: Investigation of its interactions with biological molecules and potential as a biochemical probe.
作用机制
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors. The presence of boron could facilitate unique interactions with biomolecules, potentially leading to novel therapeutic effects.
相似化合物的比较
Similar Compounds
Thienopyridines: Compounds containing a thieno ring fused with a pyridine ring.
Boron-containing heterocycles: Compounds with boron atoms within a heterocyclic structure.
Uniqueness
4-Methylthieno(2,3-d)(1,2,3)diazaborinin-1(2H)-ol is unique due to the combination of sulfur, nitrogen, and boron within its structure, which may confer distinct chemical and biological properties not found in other similar compounds.
属性
CAS 编号 |
58157-78-1 |
|---|---|
分子式 |
C6H7BN2OS |
分子量 |
166.01 g/mol |
IUPAC 名称 |
1-hydroxy-4-methyl-2H-thieno[2,3-d]diazaborinine |
InChI |
InChI=1S/C6H7BN2OS/c1-4-5-2-3-11-6(5)7(10)9-8-4/h2-3,9-10H,1H3 |
InChI 键 |
FWNVLTMEXBJHNS-UHFFFAOYSA-N |
规范 SMILES |
B1(C2=C(C=CS2)C(=NN1)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



